molecular formula C13H16O5 B13429197 Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate

Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B13429197
M. Wt: 252.26 g/mol
InChI Key: LTAQEJVORRDKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate is an ester compound characterized by its unique structure, which includes a cyclopropane ring and a cyclohexene ring. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond . Another method involves the reaction of an acid chloride with ethanol, which also results in the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohols or aldehydes.

    Transesterification: Different esters depending on the alcohol used.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C13H16O5/c1-2-17-12(15)9-5-10(14)7-11(6-9)18-13(16)8-3-4-8/h7-9H,2-6H2,1H3

InChI Key

LTAQEJVORRDKTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=CC(=O)C1)OC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.